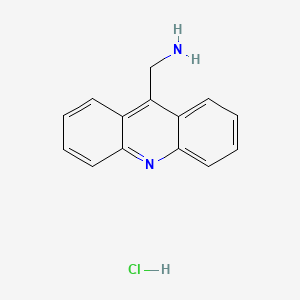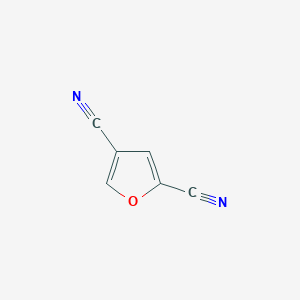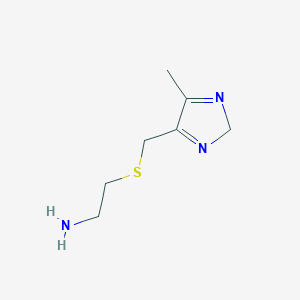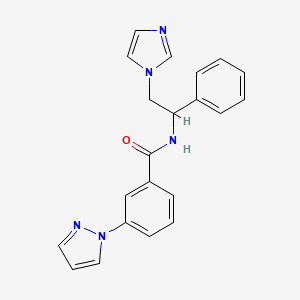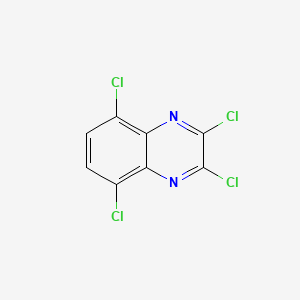
2,3,5,8-Tetrachloroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,8-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, a heterocyclic aromatic organic compound Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,8-Tetrachloroquinoxaline typically involves the condensation of 2,3,5,8-tetrachloro-1,4-benzoquinone with o-phenylenediamine. This reaction is usually carried out in the presence of a catalyst such as titanium silicate-1 (TS-1) in methanol at room temperature . The reaction can be scaled up to industrial levels, and the catalyst is recyclable, making the process efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired quality.
化学反应分析
Types of Reactions
2,3,5,8-Tetrachloroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoxalines.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.
Major Products
科学研究应用
2,3,5,8-Tetrachloroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors for electronic devices
作用机制
The mechanism of action of 2,3,5,8-Tetrachloroquinoxaline involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways .
相似化合物的比较
Similar Compounds
2,3,6,7-Tetrachloroquinoxaline: Another chlorinated quinoxaline with similar chemical properties but different substitution patterns.
2,3-Dichloroquinoxaline: A less chlorinated derivative with distinct reactivity and applications.
Quinoxaline: The parent compound with no chlorine substitutions, used widely in various fields.
Uniqueness
2,3,5,8-Tetrachloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2, 3, 5, and 8 enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
分子式 |
C8H2Cl4N2 |
|---|---|
分子量 |
267.9 g/mol |
IUPAC 名称 |
2,3,5,8-tetrachloroquinoxaline |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H |
InChI 键 |
MVSATHRMTOEVPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)N=C(C(=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


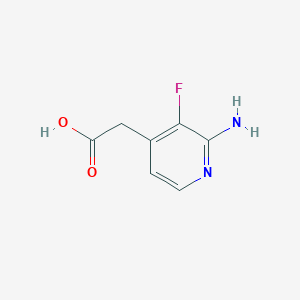
![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)



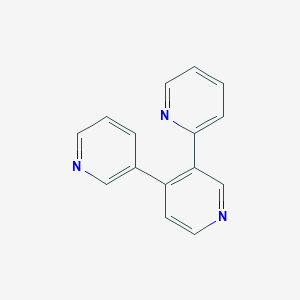
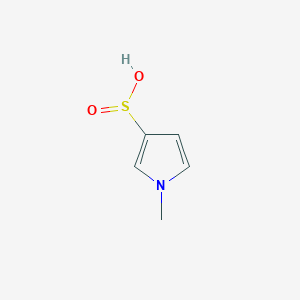
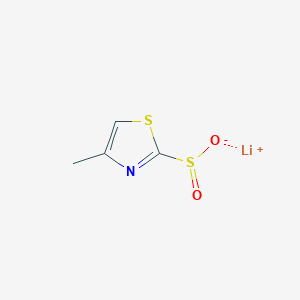
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
